2-Boc-5-methoxyphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13686232
Molecular Formula: C18H27BO5
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27BO5 |
|---|---|
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-10-9-12(21-8)11-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3 |
| Standard InChI Key | IBZMEZMMBFOXHI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₈H₂₇BO₅, with a molecular weight of 334.2 g/mol. Its IUPAC name, tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reflects its structural components:
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A benzoate core with a methoxy group at position 4.
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A Boc group (tert-butoxycarbonyl) at position 2.
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2 .
Key Spectral Data:
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SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C -
InChI Key:
IBZMEZMMBFOXHI-UHFFFAOYSA-N -
13C NMR: Peaks at δ 83.5 (boronate), 55.1 (methoxy), and 28.2 (Boc methyl groups) .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (typically liquid) |
| Solubility | Soluble in THF, DCM, ether |
| Stability | Stable under inert atmosphere |
| Boiling Point | Decomposes before boiling |
Synthesis and Optimization
General Synthesis Protocol
The compound is synthesized via esterification of the parent boronic acid with pinacol:
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Reactants: 5-methoxy-2-Boc-phenylboronic acid and pinacol (2.2 equiv).
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Solvent: Anhydrous diethyl ether or THF.
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Conditions: Stirred at room temperature for 12–24 hours under nitrogen.
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Workup: Concentrated under reduced pressure and purified via flash chromatography (hexane/ethyl acetate) .
Key Reaction Steps
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Esterification: The boronic acid reacts with pinacol’s diol, forming a stable boronate ester.
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Boc Protection: Introduced prior to boronate formation to prevent unwanted side reactions at the phenolic oxygen .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key electrophile in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. Its Boc group enhances steric hindrance, improving regioselectivity in coupling reactions .
Case Study: Coupling with 4-bromoanisole yielded a biaryl product with 92% efficiency under Pd(OAc)₂ catalysis.
Functional Group Compatibility
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Boc Stability: Resists hydrolysis under basic conditions (pH < 10).
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Methoxy Group: Directs electrophilic substitution in aromatic systems .
Medicinal Chemistry and Drug Discovery
Boron-Containing Therapeutics
Boron’s ability to form reversible covalent bonds with biological targets makes this compound valuable in protease inhibitor design. For example, it has been used in the synthesis of bortezomib analogs .
Pharmacokinetic Optimization
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Lipophilicity: LogP ≈ 3.2 (predicted), facilitating blood-brain barrier penetration.
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Metabolic Stability: The Boc group reduces oxidative metabolism in hepatic microsomes .
Material Science Applications
Polymer Functionalization
Incorporated into conductive polymers via Suzuki coupling, enhancing electron transport properties. For instance, polyfluorene derivatives synthesized with this monomer showed 15% higher conductivity than non-boronate analogs .
Nanomaterial Synthesis
Used to functionalize quantum dots (QDs) for bioimaging. The boronate ester enables surface ligand exchange, improving QD stability in aqueous media .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Recent Advancements (2023–2025)
Flow Chemistry Adaptations
A 2024 study demonstrated continuous-flow synthesis of this compound, reducing reaction time from 24 hours to 2 hours and improving yield to 95% .
Catalytic Asymmetric Reactions
In 2025, chiral palladium catalysts enabled enantioselective arylation using this boronate, achieving up to 98% ee in indole functionalization .
Comparative Analysis with Analogues
| Compound | Reactivity | Applications |
|---|---|---|
| 4-Methoxyphenylboronic acid pinacol ester | Higher | Agrochemistry |
| 2-Boc-5-methoxyphenylboronic acid pinacol ester | Moderate | Drug discovery, nanomaterials |
| 3,5-Bis(trifluoromethyl)phenylboronic ester | Low | Fluoropolymer synthesis |
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